molecular formula C19H18F3N3O3 B2990722 N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1021136-97-9

N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide

Katalognummer: B2990722
CAS-Nummer: 1021136-97-9
Molekulargewicht: 393.366
InChI-Schlüssel: HOFSJSUPFIFNQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzamide core and a 4-acetamidobenzamidoethyl side chain. This structure combines lipophilic (CF₃) and polar (amide/acetamide) functionalities, which may influence its pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-12(26)25-16-7-5-13(6-8-16)17(27)23-9-10-24-18(28)14-3-2-4-15(11-14)19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFSJSUPFIFNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide is a compound characterized by its unique molecular structure, which includes two aromatic rings and functional groups that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H18F3N3O3
  • Molecular Weight : 393.366 g/mol
  • CAS Number : 1021136-97-9
  • IUPAC Name : N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-(trifluoromethyl)benzamide

The structure features a trifluoromethyl group, which is known to enhance lipophilicity, potentially affecting the compound's interaction with biological molecules. Additionally, the acetamido group may influence solubility and biological interactions.

The compound's biological activity can be attributed to several key mechanisms:

  • Inhibition of Enzymes : Similar compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. The presence of aromatic amide groups suggests that this compound may also have similar inhibitory effects on cholinesterases, potentially making it useful in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The hydrophobic nature due to the trifluoromethyl group may enhance membrane permeability, facilitating antimicrobial action .
  • Cytotoxicity Studies : Preliminary studies indicate that compounds within this class exhibit varying degrees of cytotoxicity against cancer cell lines. The effectiveness often correlates with structural modifications, suggesting that this compound might also demonstrate selective cytotoxic effects on tumor cells while sparing normal cells.

Case Studies and Experimental Results

  • Enzyme Inhibition Studies :
    • A study demonstrated that related trifluoromethylbenzamides exhibited IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, indicating moderate potency compared to standard drugs like rivastigmine .
  • Antimicrobial Efficacy :
    • Another study reported that derivatives of similar structures showed minimum inhibitory concentrations (MIC) against Mycobacterium species ranging from 62.5 µM to >250 µM, suggesting potential as therapeutic agents against resistant strains .
  • Cytotoxicity Assessment :
    • In vitro tests revealed that certain derivatives caused significant apoptosis in cancer cell lines while showing minimal toxicity to non-cancerous cells. This selectivity is crucial for developing effective cancer therapies.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AChE InhibitionIC50: 27.04 - 106.75 µM
Antimicrobial ActivityMIC: 62.5 - >250 µM
Cytotoxicity in Cancer CellsSignificant apoptosis observed

Safety and Toxicological Considerations

While the compound shows promising biological activity, safety assessments are crucial:

  • Potential Risks : Similar compounds have been noted for potential skin irritation or allergic reactions upon exposure. Furthermore, some aromatic amides may possess mutagenic or carcinogenic properties depending on their specific structure and substituents .
  • Regulatory Status : As per current regulations, this compound is intended exclusively for research purposes and not for therapeutic applications in humans or animals.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Benzamide Derivatives

The compound shares structural motifs with several benzamides reported in pharmaceutical and chemical literature. Key comparisons include:

Core Benzamide with Trifluoromethyl Substitution

  • N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3b): This analog () features a trifluoromethylphenyl-piperazine side chain instead of the acetamidobenzamidoethyl group. Key Difference: The absence of a thiophene or piperazine group in the target compound may reduce affinity for dopamine D3 receptors, a common target for piperazine-containing benzamides .
  • N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide (Impurity E, EP): This impurity () shares the trifluoromethylbenzamide core but substitutes the acetamidobenzamidoethyl chain with a hydroxyethyl group.

Benzamides with Sigma Receptor Affinity

  • N-[2-(1'-Piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide ([¹²⁵I]PIMBA): This radioiodinated benzamide () binds sigma receptors with high affinity (Kd = 5.80 nM for sigma-1). The target compound lacks the iodinated aromatic ring and methoxy group, which are critical for sigma receptor imaging.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.